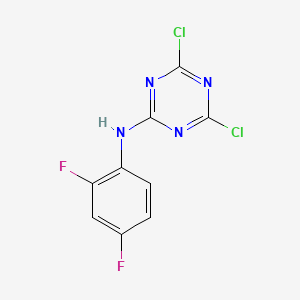

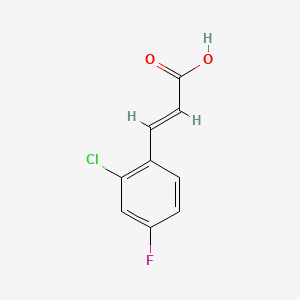

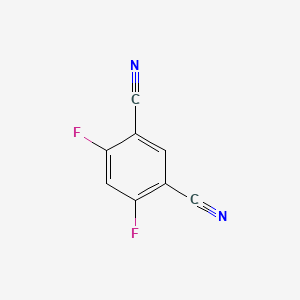

![molecular formula C24H42N4O8 B3034506 cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) CAS No. 1818847-25-4](/img/structure/B3034506.png)

cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)

Overview

Description

Cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) (cis-OBC) is an organic compound that has been widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and biochemistry. Cis-OBC has been found to be a valuable tool in the study of biochemical and physiological processes, and has been used to study the mechanism of action of drugs, as well as to investigate the effects of various compounds on cells and tissues. This article will discuss the synthesis of cis-OBC, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Conformational Studies

Cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) has been studied for its molecular conformation. George et al. (1994) explored derivatives of oxalic acid, like diphenyl ethanedioate, which have specific geometric structures due to steric constraints. Such derivatives provide insight into conformationally well-defined molecular structures (George et al., 1994).

Reactions with Elemental Sulfur and Selenium

Ishii et al. (2002) investigated the reactions of sterically congested bis(diazo)alkanes with elemental sulfur and selenium. Their findings contribute to the understanding of the chemical behavior of complex organic structures under specific conditions (Ishii et al., 2002).

Fluorocyclisation Studies

Pustovit et al. (1997) studied the fluorocyclisation of related carboxylic acids with sulfur tetrafluoride. Their research provides insights into the cyclisation processes of complex organic compounds, which can be relevant for understanding the behavior of cis-oxalic acid derivatives (Pustovit et al., 1997).

Novel Design in Oxidative Sulfonamidation

Shainyan et al. (2014) examined the oxidative sulfonamidation of 1,5-hexadiene, leading to the formation of 3,8-diazabicyclo[3.2.1]octane frameworks. Their work contributes to understanding novel synthetic routes and designs in organic chemistry (Shainyan et al., 2014).

Chiral Compound Synthesis

Moriguchi et al. (2014) synthesized a chiral compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which shares structural similarities with the cis-oxalic acid derivative. This research aids in the development of chiral cyclic amino acid esters (Moriguchi et al., 2014).

Rigid Five-Coordinate Diorganotin Derivatives

Contreras et al. (2000) explored diorganotin derivatives of oxalic acid diamides, contributing to the knowledge of organometallic chemistry and the synthesis of complex tin-based compounds (Contreras et al., 2000).

Mechanism of Action

Target of Action

It is known that similar compounds are used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .

Biochemical Pathways

Related compounds have been implicated in the suppression of toxic endoplasmic reticulum stress , suggesting potential involvement in cellular stress response pathways.

Result of Action

Related compounds have been shown to suppress toxic endoplasmic reticulum stress , suggesting potential cytoprotective effects.

Biochemical Analysis

Biochemical Properties

cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific active sites on enzymes and altering their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing the overall biochemical processes within cells. The interactions between cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) and biomolecules are typically characterized by non-covalent bonds, such as hydrogen bonds and van der Waals forces .

Cellular Effects

The effects of cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .

Molecular Mechanism

The molecular mechanism of action of cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For example, it may inhibit enzyme activity by occupying the active site or induce conformational changes that enhance enzyme function. Additionally, cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) can influence gene expression by binding to DNA or RNA, thereby affecting transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular processes .

Metabolic Pathways

cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity or altering the expression of genes involved in metabolism. For example, it may enhance the activity of enzymes in the glycolytic pathway, leading to increased production of ATP and other metabolic intermediates.

Properties

IUPAC Name |

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWAGVXLGGSOEA-LVAJUWGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C1CNCC2.CC(C)(C)OC(=O)N1CC2C1CNCC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2.CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

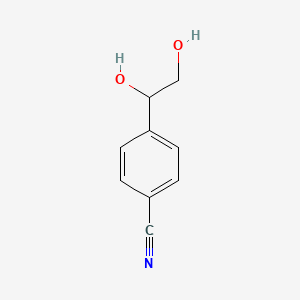

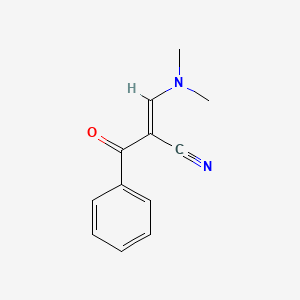

![3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3034432.png)

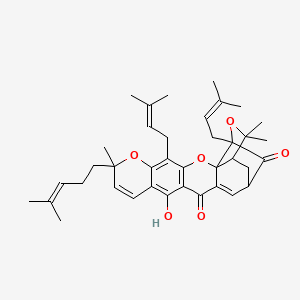

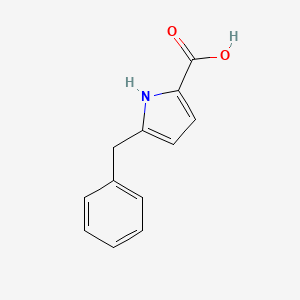

![(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034435.png)

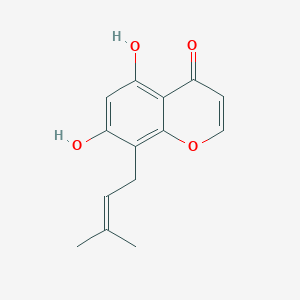

![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)

![2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034441.png)

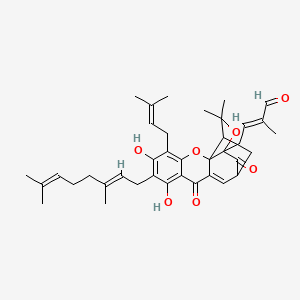

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)